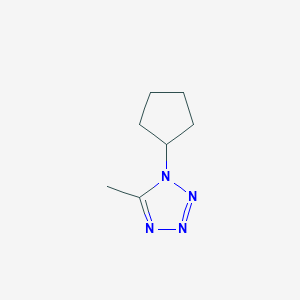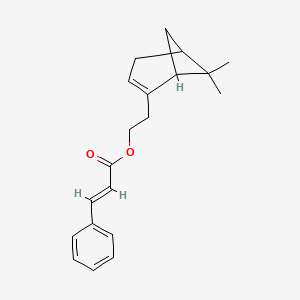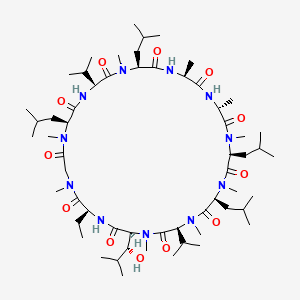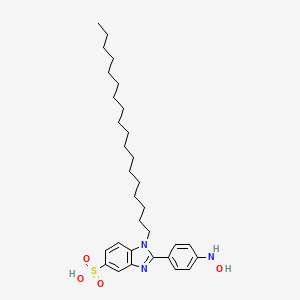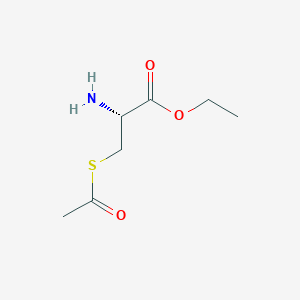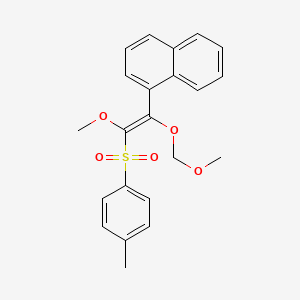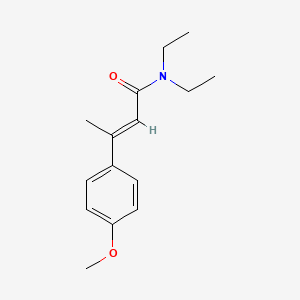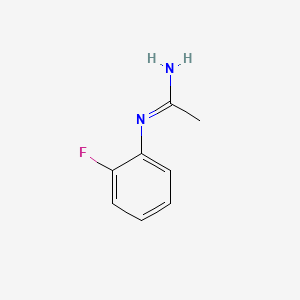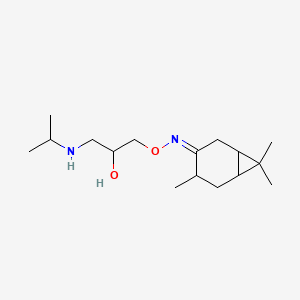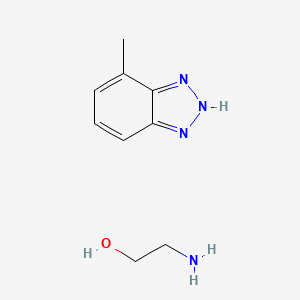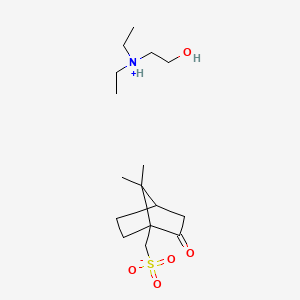
Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate is a chemical compound with a unique structure that combines both ammonium and sulphonate groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate typically involves the reaction of diethylamine with 2-hydroxyethyl chloride to form diethyl(2-hydroxyethyl)amine. This intermediate is then reacted with (1)-2-oxobornane-10-sulphonic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.
化学反应分析
Types of Reactions
Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulphone derivatives, while reduction can produce amine derivatives.
科学研究应用
Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various formulations.
作用机制
The mechanism of action of Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and stability. The sulphonate group can participate in ionic interactions, while the ammonium group can form hydrogen bonds, contributing to the compound’s overall bioactivity.
相似化合物的比较
Similar Compounds
- Diethyl(2-hydroxyethyl)ammonium chloride
- Diethyl(2-hydroxyethyl)ammonium bromide
- Diethyl(2-hydroxyethyl)ammonium sulfate
Uniqueness
Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate is unique due to the presence of the (1)-2-oxobornane-10-sulphonate group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
93777-04-9 |
|---|---|
分子式 |
C16H31NO5S |
分子量 |
349.5 g/mol |
IUPAC 名称 |
diethyl(2-hydroxyethyl)azanium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
InChI |
InChI=1S/C10H16O4S.C6H15NO/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3,(H,12,13,14);8H,3-6H2,1-2H3 |
InChI 键 |
LDKMKHPPNJOGRA-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCO.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


